N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an indole ring, a phenylethyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(3-methylphenoxy)acetamide typically involves the coupling of tryptamine derivatives with phenoxyacetic acid derivatives. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions generally include:
Reactants: Tryptamine, 3-methylphenoxyacetic acid
Catalyst: N,N’-dicyclohexylcarbodiimide (DCC)
Solvent: Dichloromethane (DCM)
Temperature: Room temperature
Reaction Time: 24 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(3-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The phenoxyacetamide moiety can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar structural features but different substituents.
2-((1H-indol-3-yl)thio)-N-phenyl-acetamides: Compounds with a thioether linkage instead of an amide bond.
Uniqueness
N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(3-methylphenoxy)acetamide is unique due to the presence of the 3-methylphenoxy group, which can impart distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C25H24N2O2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C25H24N2O2/c1-18-8-7-11-20(14-18)29-17-25(28)27-15-22(19-9-3-2-4-10-19)23-16-26-24-13-6-5-12-21(23)24/h2-14,16,22,26H,15,17H2,1H3,(H,27,28) |
InChI Key |
BCLVXHSHVTWTQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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